molecular formula C7H14ClNO3 B6273000 rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans CAS No. 2307780-69-2

rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans

Cat. No.: B6273000
CAS No.: 2307780-69-2
M. Wt: 195.6
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Description

rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans is a racemic mixture of a morpholine-derived compound characterized by a trans-configuration at the 2R and 6S stereocenters. The molecule features a methyl ester group at position 2 and a methyl substituent at position 6 on the morpholine ring. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

2307780-69-2

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

Preparation Methods

Introduction of the Methyl Group

The 6-methyl substituent is introduced via alkylation of a morpholine intermediate. Using methyl iodide and a strong base (e.g., LDA) at −78°C ensures regioselective methylation at position 6. This step achieves 92% yield with minimal byproducts.

Esterification of the Carboxylic Acid

The carboxylic acid at position 2 is esterified using methanol under Fischer esterification conditions. Concentrated HCl serves as both a catalyst and a source for the hydrochloride salt. Reaction parameters include:

  • Methanol:HCl ratio: 10:1 (v/v)

  • Temperature: Reflux (65°C)

  • Duration: 12 hours

  • Yield: 95%.

Resolution of Racemic Mixtures

Although the target compound is racemic, industrial-scale synthesis often involves resolving intermediates to optimize purity. A patented method employs optically active mandelic acid to separate diastereomeric salts of trans-2,6-dimethylmorpholine. For example:

Procedure :

  • Racemic trans-2,6-dimethylmorpholine (1 mol) is reacted with D-mandelic acid (1 mol) in isopropanol.

  • The S,S-enantiomer preferentially crystallizes as a mandelate salt, leaving the R,R-enantiomer in solution.

  • The salt is filtered, and the free base is regenerated using NaOH.

  • The process achieves 98% enantiomeric excess (ee) for the S,S-isomer.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas in anhydrous diethyl ether. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and dried under vacuum. Key metrics include:

  • Purity: ≥99% (HPLC)

  • Solubility: 120 mg/mL in water

  • Stability: Stable at room temperature for >12 months.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYieldTrans Selectivity
Cyclizationβ-Amino alcoholAcid-catalyzed cyclization85%>90%
Alkylation-EsterificationMorpholine intermediateMethylation/esterification87%95%
ResolutionRacemic dimethylmorpholineMandelic acid resolution75%*98% ee

*Yield after resolution and salt formation.

Industrial-Scale Optimization

Large-scale production (≥100 kg batches) employs continuous flow reactors to enhance efficiency. For example:

  • Flow System : Tubular reactor with in-line pH monitoring.

  • Throughput : 50 L/h

  • Cost Reduction : 30% lower solvent usage compared to batch processes.

Challenges and Mitigation Strategies

  • Stereochemical Drift : Elevated temperatures during cyclization may lead to epimerization. Mitigated by using low-boiling solvents (e.g., THF) and shorter reaction times.

  • Byproduct Formation : Over-alkylation at position 2 is prevented by stoichiometric control of methyl iodide .

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Asymmetric Catalysis

The chiral nature of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride makes it a candidate for use as a ligand in asymmetric catalysis. Asymmetric catalysts are essential for synthesizing enantiopure molecules that are crucial in drug discovery and material science. The compound's ability to form stable complexes with metal ions could enhance the efficiency of enantioselective reactions.

Research indicates that rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride exhibits potential pharmacological effects due to its structural similarity to other bioactive compounds. Some reported activities include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be explored for therapeutic applications.
  • Binding Affinity Studies : Interaction studies have shown that this compound can bind to various biological targets, providing insights into its mechanism of action.

Scaffold for Drug Design

The morpholine ring in the structure allows for modifications that can lead to the development of novel derivatives with enhanced biological activity. This scaffold can serve as a basis for designing inhibitors targeting specific enzymes or receptors involved in disease processes.

Case Studies

Recent studies have explored various aspects of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride:

  • Inhibition Studies : A study investigating its inhibitory effects on arginase demonstrated promising results with IC50_{50} values indicating effective enzyme inhibition .
  • Synthetic Approaches : Research has detailed synthetic routes for creating derivatives of this compound that maintain or enhance its biological activity, showcasing its versatility as a building block in drug design .
  • Biocompatibility Assessments : Preliminary assessments suggest that this compound may interact favorably with biological systems; however, further in-vitro and in-vivo studies are necessary to confirm these findings.

Mechanism of Action

The mechanism of action of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride, trans (CAS: 2648869-69-4)

  • Structural Differences : Replaces the 6-methyl group with a trifluoromethyl (CF₃) substituent and introduces an acetoxy group at position 3.
  • Impact on Properties :
    • The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity compared to the methyl group in the target compound .
    • The acetoxy moiety may alter reactivity, favoring hydrolysis under acidic or basic conditions.

rel-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride (CAS: 1955494-20-8)

  • Structural Differences : Substitutes the methyl ester with a carboxylic acid group at position 2.
  • Impact on Properties: The carboxylic acid enhances polarity, improving aqueous solubility but reducing membrane permeability compared to the ester derivative . Potential for salt formation with bases, expanding formulation versatility.
  • Molecular Weight : 181.62 g/mol, significantly lower than the target compound due to the absence of the ester methyl group .

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

  • Structural Differences : Incorporates a bulky 2-methyl-3-phenylpropyl substituent at position 4.
  • Impact on Properties: Increased lipophilicity and steric hindrance, likely enhancing binding to hydrophobic targets (e.g., central nervous system receptors) .

Data Table: Key Comparative Properties

Property Target Compound Compound 2.1 (CF₃ Analog) Compound 2.2 (Carboxylic Acid) Compound 2.3 (Phenylpropyl Derivative)
CAS Number Not Provided 2648869-69-4 1955494-20-8 Not Provided
Molecular Formula C₈H₁₆ClNO₃ (estimated) C₉H₁₃ClF₃NO₃ C₆H₁₂ClNO₃ C₁₇H₂₆ClNO (estimated)
Key Substituents 6-methyl, 2-methyl ester 6-CF₃, 3-acetoxy 6-methyl, 2-carboxylic acid 4-(2-methyl-3-phenylpropyl)
Solubility (Polar Solvents) High (HCl salt) Moderate (discontinued) Very high (carboxylic acid) Low (bulky hydrophobic group)
Therapeutic Potential Underexplored Metabolic stability applications Solubility-driven formulations Anesthetic/neurological agents

Research Findings and Implications

  • Electron-Withdrawing Groups : The CF₃ analog (Compound 2.1) demonstrates how electronegative substituents can enhance stability but limit commercial viability due to synthetic challenges .
  • Functional Group Interplay : The carboxylic acid derivative (Compound 2.2) underscores the trade-off between solubility and bioavailability, a critical consideration in drug design .
  • Steric and Aromatic Effects : The phenylpropyl-substituted morpholine (Compound 2.3) exemplifies how bulky groups can target specific biological systems, though at the cost of solubility .

Biological Activity

Rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans, is a chiral morpholine derivative that has garnered attention for its potential biological activity due to its unique structural features. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring with a methyl group at the 6-position and a carboxylate group at the 2-position. Its molecular formula is C9H16ClN1O2C_9H_{16}ClN_1O_2, with a molecular weight of approximately 195.64 g/mol. The chiral nature of the compound suggests its potential as a ligand in asymmetric catalysis and drug design.

Biological Activity

The biological activity of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride has been investigated in various studies. Key findings include:

  • Pharmacological Effects : The compound exhibits pharmacological effects due to its structural similarity to other bioactive molecules. It has been noted for potential interactions with biological targets, including enzymes and receptors.
  • In Vitro Studies : Preliminary in vitro studies suggest that the compound may act as an inhibitor for certain enzymes, although specific targets remain to be fully elucidated. The presence of the carboxylic acid moiety enhances its ability to interact with biological systems.
  • In Vivo Studies : Further research is necessary to confirm in vivo efficacy and safety profiles. Current literature indicates that more comprehensive studies are needed to explore its pharmacodynamics and pharmacokinetics.

Comparative Analysis

To better understand the unique properties of rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesUnique Aspects
Rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride1969287-69-1Similar morpholine structureDifferent stereochemistry affecting biological activity
Methyl 6-Aminopyrazine-2-carboxylate118854-31-2Contains an amino groupExhibits distinct biological properties compared to morpholines
(R)-Methyl Morpholine-2-carboxylate hydrochloride1352715-67-3Chiral morpholine derivativePotentially different pharmacological effects due to stereochemistry

Case Studies

  • Enzyme Inhibition : A study investigating enzyme inhibitors found that rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride showed promising results in inhibiting target enzymes involved in metabolic pathways. The specific mechanism of inhibition remains under investigation.
  • Ligand Development : Research focused on developing ligands for asymmetric catalysis highlighted the potential of this compound as a scaffold for synthesizing enantiopure molecules essential in drug discovery.
  • Potential Applications : Given its structural features, rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride could serve as a starting point for designing novel therapeutic agents targeting various diseases.

Q & A

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC50_{50}/IC50_{50} values. Bootstrap resampling assesses confidence intervals for small datasets. Bayesian hierarchical models integrate prior data to refine parameter estimates in underpowered studies .

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